molecular formula C21H25N3O2 B606166 N1,N8-Bisnorcymserine CAS No. 219920-81-7

N1,N8-Bisnorcymserine

Cat. No.: B606166
CAS No.: 219920-81-7
M. Wt: 351.4 g/mol
InChI Key: ZIGIADNCAWZUAB-CTNGQTDRSA-N
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Description

Bisnorcymserine is a small molecule drug that acts as an inhibitor of butyrylcholinesterase and islet amyloid polypeptide. It has been studied for its potential therapeutic effects in treating Alzheimer’s disease by improving brain function and symptoms in patients .

Chemical Reactions Analysis

Bisnorcymserine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Bisnorcymserine has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the inhibition of butyrylcholinesterase and islet amyloid polypeptide.

    Biology: It is used to investigate the role of butyrylcholinesterase and islet amyloid polypeptide in various biological processes.

    Medicine: It is being studied as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

Bisnorcymserine exerts its effects by inhibiting butyrylcholinesterase and islet amyloid polypeptide. This inhibition leads to an increase in acetylcholine levels in the brain, which helps improve cognitive function and reduce symptoms of Alzheimer’s disease. The molecular targets and pathways involved include the cholinergic system and amyloid pathways .

Comparison with Similar Compounds

Bisnorcymserine is similar to other butyrylcholinesterase inhibitors, such as:

Properties

CAS No.

219920-81-7

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate

InChI

InChI=1S/C21H25N3O2/c1-13(2)14-4-6-15(7-5-14)23-20(25)26-16-8-9-18-17(12-16)21(3)10-11-22-19(21)24-18/h4-9,12-13,19,22,24H,10-11H2,1-3H3,(H,23,25)/t19-,21+/m1/s1

InChI Key

ZIGIADNCAWZUAB-CTNGQTDRSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)NC4C3(CCN4)C

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N[C@@H]4[C@]3(CCN4)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)NC4C3(CCN4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bisnorcymserine;  N1-N8-Bisnorcymserine;  N1 N8 Bisnorcymserine;  N1N8Bisnorcymserine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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